molecular formula C12H19NO4S B565967 (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 1298023-90-1

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B565967
CAS No.: 1298023-90-1
M. Wt: 273.347
InChI Key: DKQDRVXNPGKIGU-QMMMGPOBSA-N
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Description

“(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester” is a chemical compound. It’s a type of ester, which are commonly produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst .


Synthesis Analysis

The synthesis of this compound could potentially involve the Steglich Esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates . This method is convenient for the formation of tert-butyl esters . Another method could be a base-catalyzed esterification, which has been developed for the facile synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve its functional groups. For instance, the Steglich Esterification involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the ester .

Mechanism of Action

The mechanism of action for the formation of this compound involves the reaction of the carboxylic acid and the alcohol to form an ester. In the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid are able to form an O-acylisourea intermediate . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Future Directions

The future directions in the study and application of this compound could involve further exploration of its synthesis methods and potential uses. For instance, the development of more efficient and sustainable synthesis methods, such as those involving flow microreactor systems , could be a potential area of future research.

Properties

IUPAC Name

tert-butyl (2S)-2-ethylsulfanylcarbonyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDRVXNPGKIGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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